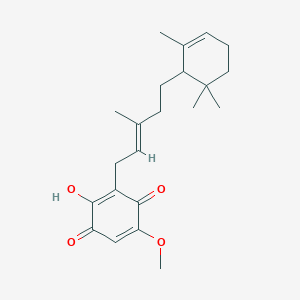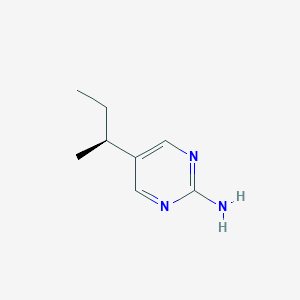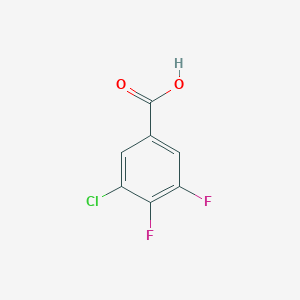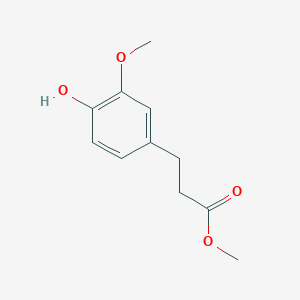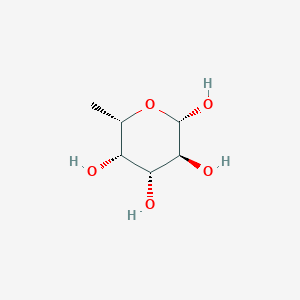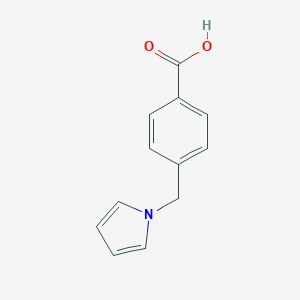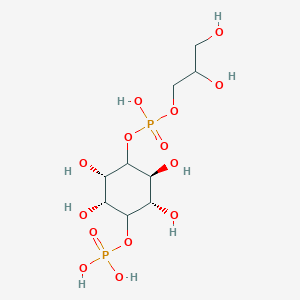
Anis-AM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anis-AM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorescent calcium indicator that has been used extensively in neuroscience research to study calcium signaling in cells. Anis-AM has also been used in the field of biomedicine to study the mechanisms of various diseases.
Mécanisme D'action
Anis-AM works by binding to calcium ions and emitting fluorescence when excited by light. The fluorescence emitted by Anis-AM is proportional to the concentration of calcium ions in the cell. This property of Anis-AM makes it an excellent tool for studying calcium signaling in cells.
Effets Biochimiques Et Physiologiques
Anis-AM has been shown to have minimal effects on cellular metabolism and physiology. It does not affect the viability of cells or alter their normal functions. Anis-AM has been used in various cell types, including neurons, astrocytes, and endothelial cells, with no adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Anis-AM has several advantages over other calcium indicators. It has a high signal-to-noise ratio, low photobleaching, and low toxicity. Anis-AM is also membrane-permeable, allowing it to enter cells easily. However, Anis-AM has limitations in terms of its sensitivity to calcium ions. It has a lower affinity for calcium ions than other indicators, making it less suitable for detecting low concentrations of calcium ions.
Orientations Futures
For Anis-AM research include the development of new Anis-AM derivatives with increased sensitivity to calcium ions. Anis-AM can also be used in combination with other calcium indicators to study calcium signaling in cells more comprehensively. Additionally, Anis-AM can be used to study the mechanisms of other diseases beyond those currently being investigated. There is also potential for the use of Anis-AM in drug discovery and development.
Conclusion:
In conclusion, Anis-AM is a valuable tool for studying calcium signaling in cells. Its unique properties make it an excellent choice for neuroscience research and biomedicine. The synthesis of Anis-AM is a complex process that requires expertise in organic chemistry. Anis-AM has minimal effects on cellular metabolism and physiology and has several advantages over other calcium indicators. Despite its limitations, Anis-AM has significant potential for future research in various fields.
Méthodes De Synthèse
The synthesis of Anis-AM involves the reaction of Anisaldehyde with acetoxymethyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of Anis-AM is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Anis-AM has been extensively used in neuroscience research to study calcium signaling in cells. It has been used to investigate the mechanisms of synaptic plasticity, neuronal excitability, and neurotransmitter release. Anis-AM has also been used in the field of biomedicine to study various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
132880-13-8 |
|---|---|
Nom du produit |
Anis-AM |
Formule moléculaire |
C17H21NO9 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
acetyloxymethyl 2-(N-[2-(acetyloxymethoxy)-2-oxoethyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C17H21NO9/c1-12(19)24-10-26-16(21)8-18(9-17(22)27-11-25-13(2)20)14-5-4-6-15(7-14)23-3/h4-7H,8-11H2,1-3H3 |
Clé InChI |
NKGSOVVMDLCSMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
SMILES canonique |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
Autres numéros CAS |
132880-13-8 |
Synonymes |
3-methoxybenzylamine diacetate acetoxymethyl ester ANIS-AM anisidine diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



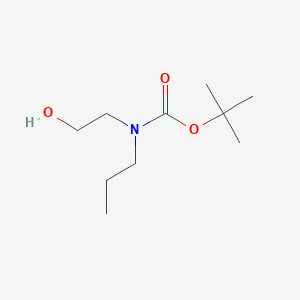
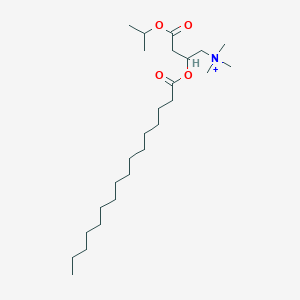
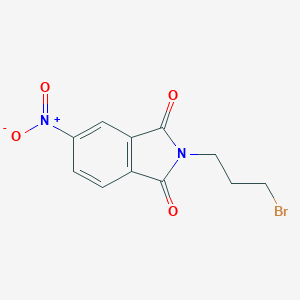
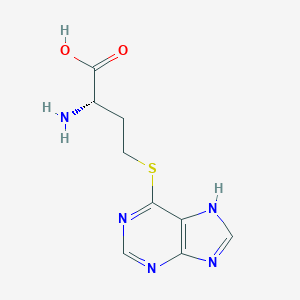
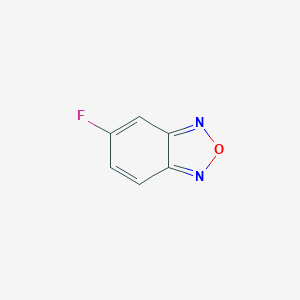
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
